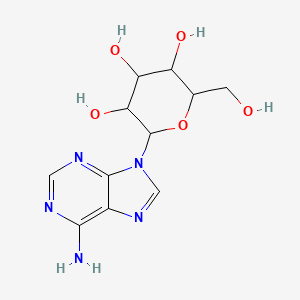
9-alpha-L-Talopyranosyl adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-alpha-L-Talopyranosyl adenine is a nucleoside analog that consists of adenine attached to a talopyranosyl sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-alpha-L-Talopyranosyl adenine typically involves the glycosylation of adenine with a talopyranosyl donor. The reaction conditions often require the use of a suitable catalyst and protective groups to ensure the selective formation of the desired glycosidic bond. Commonly used catalysts include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which can offer higher specificity and yield compared to chemical methods. The use of recombinant strains engineered to express these enzymes can facilitate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 9-alpha-L-Talopyranosyl adenine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the talopyranosyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the adenine ring or the sugar moiety, leading to the formation of reduced nucleoside analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like phosphorus oxychloride or thionyl chloride, followed by nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted nucleoside analogs with potential biological activity .
Aplicaciones Científicas De Investigación
9-alpha-L-Talopyranosyl adenine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating nucleic acid interactions and enzyme activities.
Medicine: Investigated for its antiviral and anticancer properties, as it can interfere with nucleic acid synthesis in pathogens and cancer cells.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 9-alpha-L-Talopyranosyl adenine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation .
Comparación Con Compuestos Similares
9-beta-D-Ribofuranosyl adenine: A naturally occurring nucleoside with a ribose sugar moiety.
9-alpha-D-Xylopyranosyl adenine: Another nucleoside analog with a different sugar moiety.
9-beta-D-Arabinofuranosyl adenine: Known for its antiviral properties.
Uniqueness: 9-alpha-L-Talopyranosyl adenine is unique due to its talopyranosyl sugar moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying nucleoside analogs and developing new therapeutic agents .
Propiedades
Número CAS |
28361-09-3 |
|---|---|
Fórmula molecular |
C11H15N5O5 |
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
Clave InChI |
PAECLWKKOWTEJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


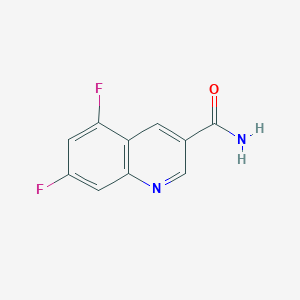
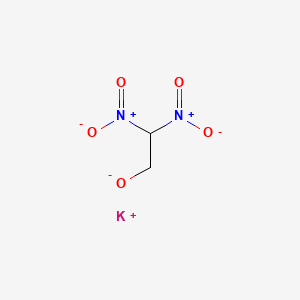
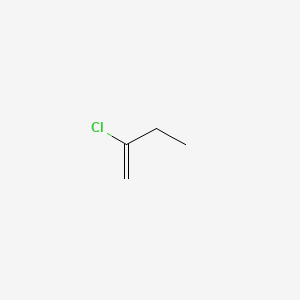
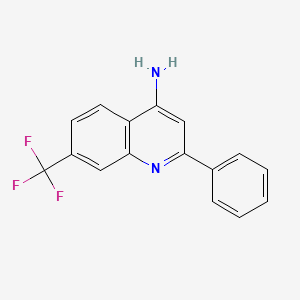
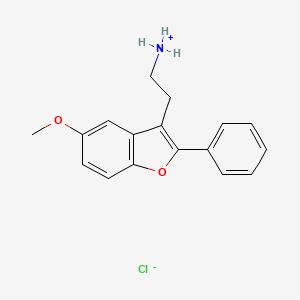


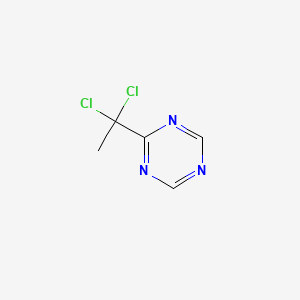
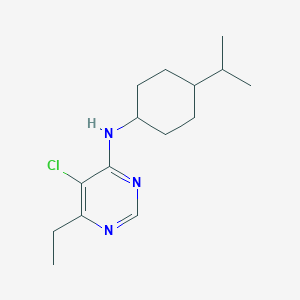
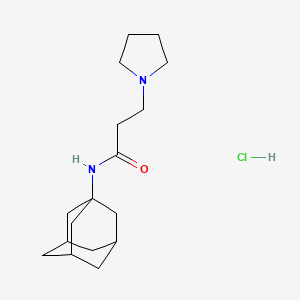
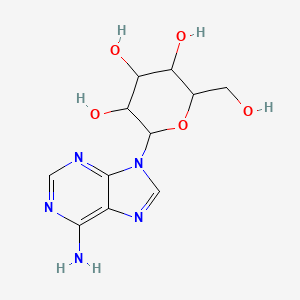
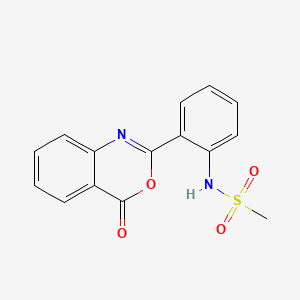
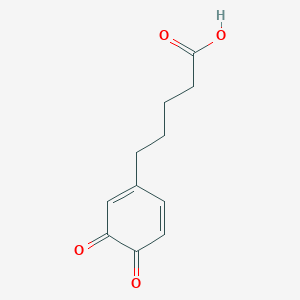
![butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride](/img/structure/B13741534.png)
